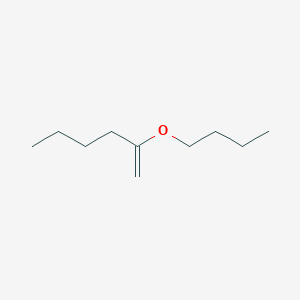
2-Butoxyhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyhex-1-ene is an organic compound with the molecular formula C10H20O. It is characterized by the presence of a butoxy group attached to a hexene chain. This compound is known for its applications in various chemical processes and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxyhex-1-ene typically involves the reaction of 1-hexene with butanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be represented as follows: [ \text{C}6\text{H}{12} + \text{C}4\text{H}9\text{OH} \rightarrow \text{C}{10}\text{H}{20}\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyhex-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Butoxyhex-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes involving ether linkages.
Medicine: Research into its potential therapeutic applications is ongoing.
Mechanism of Action
The mechanism of action of 2-Butoxyhex-1-ene involves its interaction with specific molecular targets. The butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in chemical reactions. The pathways involved in its action include the formation of intermediates that can undergo further transformations .
Comparison with Similar Compounds
1-Butoxyhexane: Similar in structure but lacks the double bond present in 2-Butoxyhex-1-ene.
2-Butoxy-2-hexene: Another isomer with different positioning of the double bond.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Properties
CAS No. |
85829-43-2 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-butoxyhex-1-ene |
InChI |
InChI=1S/C10H20O/c1-4-6-8-10(3)11-9-7-5-2/h3-9H2,1-2H3 |
InChI Key |
LJHMKPNRUJMACP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















